Ribocil B was identified through a phenotypic screening approach aimed at discovering new antibiotic compounds targeting bacterial riboswitches, which are non-coding RNA elements that regulate gene expression in response to metabolite concentrations. The compound is classified as an antibiotic and is particularly significant in the context of developing new treatments for multi-drug resistant bacterial infections .
The synthesis of ribocil B involves several steps that typically include:
Ribocil B features a complex molecular structure characterized by specific functional groups that allow it to interact effectively with the FMN riboswitch. The molecular formula and structural data can be summarized as follows:
Ribocil B primarily undergoes binding interactions rather than traditional chemical reactions in biological systems. The key reaction involves:
This mechanism of action has been confirmed through various assays that demonstrate its ability to inhibit growth in E. coli strains dependent on riboflavin synthesis.
The mechanism by which ribocil B exerts its effects involves:
Studies have shown that mutations in E. coli strains resistant to ribocil do not occur in genes encoding enzymes but rather in regions associated with the FMN riboswitch itself, further supporting this mechanism .
Ribocil B exhibits several notable physical and chemical properties:
These properties are critical for its formulation and application in scientific research .
Ribocil B is primarily utilized in research settings focused on:
The discovery of Ribocil B originated from an innovative phenotypic screening approach at Merck & Co. targeting the riboflavin (vitamin B₂) biosynthesis pathway in Escherichia coli. Researchers screened a library of 57,000 synthetic small molecules for compounds whose antibacterial activity was specifically reversed by exogenous riboflavin supplementation. This strategy aimed to identify inhibitors disrupting intracellular flavin production without affecting general cellular processes. Ribocil emerged as the sole hit meeting these criteria, causing dose-dependent reduction in cellular riboflavin, FMN, and FAD levels (IC₅₀ = 0.3 μM) [1] [4].
This approach circumvented target-based limitations by allowing bacterial physiology to reveal compounds perturbing the riboflavin pathway. Crucially, genetic validation confirmed that E. coli ΔribA and ΔribB mutants (defective in riboflavin biosynthesis) showed severe virulence attenuation in murine infection models, phenocopying Ribocil's antibacterial effects. Resistance mutations mapped exclusively to the ribB FMN riboswitch—not protein-coding regions—confirming RNA as the primary target [1] [4].
Table 1: Key Parameters of the Phenotypic Screen Leading to Ribocil Discovery
Parameter | Description |
---|---|
Screening Library Size | 57,000 synthetic small molecules |
Cellular Model | Wild-type Escherichia coli |
Primary Readout | Growth inhibition rescued by riboflavin supplementation |
Secondary Validation | Measurement of intracellular RF/FMN/FAD levels |
Key Resistance Mechanism | Mutations in FMN riboswitch aptamer domain (ribB leader) |
Pathway Genetic Validation | ΔribA/ΔribB strains show 3-log virulence attenuation in murine septicemia |
Initial Ribocil isolates were racemic mixtures containing two enantiomers: Ribocil-A (R-enantiomer) and Ribocil-B (S-enantiomer). Biological evaluation revealed stark functional divergence:
Structural biology illuminated this enantioselectivity. Co-crystal structures with the Fusobacterium nucleatum FMN riboswitch (2.95 Å resolution) revealed Ribocil-B adopts a constrained U-shaped conformation within the FMN binding pocket. Critical interactions driving specificity include:
These interactions depend on the S-configuration, enabling Ribocil-B to perfectly mimic the natural ligand's binding mode. Ribocil-A's spatial orientation prevents these contacts, explaining its inactivity. The stereospecificity underscores RNA's capacity for precise molecular discrimination.
Table 2: Comparative Properties of Ribocil Enantiomers
Property | Ribocil-B (S-enantiomer) | Ribocil-A (R-enantiomer) |
---|---|---|
FMN Riboswitch KD | 6.6 nM | >10,000 nM |
Antibacterial Activity | MIC: 0.3 μM (E. coli ΔrfaC) | Inactive at 100 μM |
Key Binding Interactions | H-bonds with A48/A99; π-stacking | No productive interactions |
Riboswitch Repression | EC₅₀: 0.3 μM (ribB::reporter) | No repression observed |
Chemical Structure | (S)-configuration at chiral center | (R)-configuration |
Ribocil-B represents a paradigm shift in RNA-targeted drug discovery, contrasting with historical natural riboswitch ligands. Prior riboswitch modulators like roseoflavin (from Streptomyces davawensis) function as:
In contrast, Ribocil-B is a fully synthetic, highly selective chemotype unrelated to flavins. Its discovery proves small molecules can exploit riboswitch ligand-binding pockets without mimicking endogenous metabolite scaffolds. This expands the "druggable" chemical space for RNA targets beyond natural analog approaches [4] [8].
Evolutionarily, FMN riboswitches regulate ~4% of bacterial genes involved in flavin biosynthesis/transport. Their absence in mammals provides exceptional selectivity. Ribocil-B capitalizes on this by exclusively targeting the riboswitch without inhibiting human flavoenzymes—addressing roseoflavin's key toxicity limitation [1] [10].
Recent developments further validate this approach:
Table 3: Evolutionary Progression of FMN Riboswitch-Targeted Agents
Agent Type | Representative | Mechanistic Distinction | Selectivity Limitation |
---|---|---|---|
Natural Analog | Roseoflavin | Metabolically activated; inhibits riboswitches AND flavoproteins | Human flavoenzyme cross-reactivity |
Synthetic Mimic | Ribocil-B | Direct, selective riboswitch binding; no activation required | Gram-negative penetration (original form) |
Engineered Derivative | Ribocil-C-PA | Modified for Gram-negative accumulation (primary amine) | Narrow spectrum (Enterobacteriaceae) |
Concluding Remarks
Ribocil-B exemplifies the power of phenotypic screening coupled with rigorous mechanistic validation to uncover novel RNA-targeted antibiotics. Its enantioselective activity underscores RNA's capacity for precise molecular recognition, while its synthetic origin demonstrates that non-coding RNA structural elements can be targeted beyond natural ligand scaffolds. As the first highly selective synthetic riboswitch modulator, Ribocil-B provides both a chemical probe for fundamental riboswitch studies and a blueprint for next-generation antibacterial agents targeting non-coding RNA regulatory elements. Future advances will likely focus on optimizing pharmacokinetic properties and spectrum of activity while maintaining the exquisite target selectivity that defines this pioneering compound.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7